molecular formula C8H7ClF5N B6144821 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride CAS No. 1582-35-0

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride

Cat. No. B6144821
CAS RN: 1582-35-0
M. Wt: 247.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride” is a chemical compound that is used in scientific research . It has a unique set of properties that make it suitable for various applications, including drug discovery, material synthesis, and chemical analysis.

Scientific Research Applications

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride HCl has been used in a variety of scientific research applications, including drug design and development, biochemistry, and pharmacology. In drug design, it has been used to study the binding affinity of drugs to their target receptors. In biochemistry, it has been used to study enzyme catalysis and protein-ligand interactions. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drug molecules.

Mechanism of Action

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride HCl binds to a variety of receptors, including G protein-coupled receptors (GPCRs), ion channels, and transporters. It has been shown to act as an agonist at some receptors, while at others it acts as an antagonist. It has also been shown to modulate the activity of enzymes, such as phosphodiesterases and kinases, as well as transporters, such as sodium-dependent glucose transporters.
Biochemical and Physiological Effects
This compound HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as phosphodiesterases and kinases, as well as transporters, such as sodium-dependent glucose transporters. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. In addition, it has been shown to possess neuroprotective, cardioprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride HCl has several advantages for lab experiments. It is a stable molecule, and its solubility in water and other solvents makes it easy to use in a variety of experiments. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of research applications. However, there are some limitations to using this compound HCl in lab experiments. It is a relatively expensive molecule, and it is not always easy to obtain in large quantities.

Future Directions

The use of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride HCl in scientific research is still in its infancy, and there are many potential future directions for its use. Some potential future directions include further research into its mechanism of action, its effects on various diseases, and its potential as a therapeutic agent. In addition, further research into its pharmacokinetics and pharmacodynamics could lead to the development of more effective drug delivery systems. Finally, further research into its use as a diagnostic tool could lead to the development of more sensitive and accurate diagnostic tests.

Synthesis Methods

2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride HCl is synthesized via a two-step process. First, 2-pentafluorophenylacetonitrile is reacted with ethylenediamine to form 2-pentafluorophenyl ethylenediamine. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the reaction of the ethylenediamine with hydrochloric acid to form this compound HCl.

Safety and Hazards

The safety and hazards associated with “2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling this substance, and Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,3,4,5,6-pentafluorobenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,3,4,5,6-pentafluorobenzaldehyde (1.0 equiv) in diethyl ether and add ethylamine (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 5: Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.", "Step 7: Dissolve the crude product in hydrochloric acid and recrystallize to yield the final product, 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine hydrochloride." ] }

CAS RN

1582-35-0

Molecular Formula

C8H7ClF5N

Molecular Weight

247.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.